molecular formula C9H13Cl2N3 B3003261 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride CAS No. 1357354-10-9

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride

Cat. No.: B3003261
CAS No.: 1357354-10-9
M. Wt: 234.12
InChI Key: HBAPPBNKMCRUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methylimidazo[1,2-a]pyridin-3-YL)methanamine dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine core, a privileged scaffold known for its wide range of biological activities and its presence in pharmacologically active compounds. The dihydrochloride salt form typically offers enhanced solubility and stability for experimental use. While specific biological data for this exact salt is not widely published, research on closely related imidazo[1,2-a]pyridine-3-ylmethanamine analogues highlights their potential. A prominent application is in the development of inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a validated target for novel antimalarial therapies . In this context, the methanamine side chain is a critical functional group, often utilized to link the core scaffold to other pharmacophores, enhancing binding affinity and selectivity . This makes the compound a valuable intermediate for constructing potential therapeutic agents, particularly in the fight against malaria. The 7-methyl substituent on the fused ring system allows for fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets and its overall metabolic profile. This reagent is supplied exclusively for research purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecular entities. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-8(5-10)6-11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAPPBNKMCRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methylglyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization of the core with a methyl group and conversion to the methanamine derivative is achieved through standard organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmacological Research

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy in targeting cancer cell lines through apoptosis induction and cell cycle arrest.

Neuropharmacology

Research into the neuropharmacological effects of this compound has revealed potential applications in treating neurological disorders. The imidazopyridine structure is associated with modulating neurotransmitter systems.

  • Cognitive Enhancements : Some studies have suggested that derivatives of imidazopyridines can enhance cognitive functions by acting on cholinergic receptors, which may be relevant for conditions like Alzheimer's disease.

Toxicological Studies

Given its structural characteristics, this compound has been evaluated for its toxicological profile.

  • Carcinogenic Potential : Compounds similar to this one have raised concerns about their potential carcinogenic effects due to their formation during the cooking of certain foods. Research focuses on understanding metabolic pathways that could lead to DNA damage.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmacologyAnticancer researchInhibition of tumor growth pathways
NeuropharmacologyCognitive enhancementModulation of cholinergic receptors
ToxicologyCarcinogenic risk assessmentPotential DNA damage mechanisms

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various imidazopyridine derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound showed significant cytotoxicity against breast and colon cancer cells, suggesting a need for further exploration into their mechanisms of action.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers assessed the impact of imidazopyridine compounds on memory retention in animal models. The findings suggested that these compounds could enhance memory performance, indicating their potential as cognitive enhancers.

Mechanism of Action

The mechanism of action of 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to four key analogs (Table 1), highlighting differences in substituent positions, functional groups, and molecular properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Avg. Mass Substituent Position/Group Purity ChemSpider ID
1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (Target) C₁₀H₁₄Cl₂N₃ 263.15 7-Me, 3-CH₂NH₂·2HCl 95% -
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (QK-3024) C₁₀H₁₄Cl₂N₃ 263.15 8-Me, 3-CH₂NH₂·2HCl 95% -
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.14 3-CH₂NH(Me)·2HCl·H₂O 95% 30686322
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride C₉H₁₁Cl₂N₃O 248.11 Isoxazole-3-pyridinyl, 5-CH₂NH₂·2HCl 95% 10166331

Key Observations

Substituent Position Effects
  • 7-Methyl vs. 8-Methyl Imidazo[1,2-a]pyridines: The target compound and QK-3024 differ only in methyl group position (7 vs. 8).
  • Hydrate vs. Anhydrous Forms : The analog in includes a hydrate (C₉H₁₅Cl₂N₃O), which may improve crystallinity but reduce solubility compared to the anhydrous target compound .
Functional Group Variations
  • Methanamine vs. Methylamine : The target compound’s primary amine (CH₂NH₂) contrasts with the methylamine (CH₂NHMe) in ’s analog. The latter’s tertiary amine may reduce polarity, impacting membrane permeability .
  • Imidazo[1,2-a]pyridine vs. Isoxazole-Pyridine Hybrid : The isoxazole-containing analog () replaces the imidazo[1,2-a]pyridine core with a pyridinyl-isoxazole system, introducing a distinct heterocyclic topology that could modulate pharmacokinetic properties .
Molecular Mass and Solubility
  • The target compound (avg. mass 263.15) is heavier than the isoxazole analog (248.11) due to the imidazo[1,2-a]pyridine core’s larger aromatic system. Dihydrochloride salts generally exhibit higher aqueous solubility than freebase forms, a critical factor in drug formulation .

Purity and Commercial Availability

All compared compounds are available at ≥95% purity, except ST-0418 (), a 3-methylimidazo[4,5-b]pyridine derivative with 99% purity. High purity is essential for reproducibility in biological assays, though minor impurities in dihydrochloride salts (e.g., hydrates) may arise during synthesis .

Research Implications

  • Medicinal Chemistry : The 7-methyl substitution on imidazo[1,2-a]pyridine may optimize steric interactions in kinase inhibitors or GPCR modulators, as seen in similar scaffolds .
  • SAR Studies : Comparative studies of positional isomers (e.g., 7-Me vs. 8-Me) could elucidate structure-activity relationships (SAR) for target engagement and selectivity .
  • Solubility Optimization : The dihydrochloride form of the target compound offers advantages over neutral analogs in early-stage solubility screening .

Biological Activity

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of imidazo[1,2-a]pyridine, has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN3
  • Molecular Weight : 234.12 g/mol
  • IUPAC Name : (7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine; dihydrochloride
  • CAS Number : 1357354-10-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved are still under investigation but are thought to include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with receptors that may lead to altered signaling cascades.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications on the imidazo core can enhance activity against specific pathogens.

CompoundActivityMinimum Inhibitory Concentration (MIC)
1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamineAntibacterialNot specified
Related Imidazo CompoundsAntitubercularMIC: 0.025–0.054 μg/mL against H37Rv

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells.

Cell LineCompoundIC50 (μM)
A-431Similar Compound<10
JurkatSimilar Compound<10

In these studies, the mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : A study synthesized several imidazo derivatives that exhibited promising antitubercular activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. One compound demonstrated an MIC of 0.025 μg/mL against the H37Rv strain .
  • Cytotoxicity Studies : In a comparative study involving multiple imidazo compounds, one derivative showed significant cytotoxicity against human cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride?

Methodological Answer:
A common approach involves the condensation of 7-methylimidazo[1,2-a]pyridine derivatives with formaldehyde or paraformaldehyde in the presence of amine nucleophiles. For example, a modified Mannich reaction under acidic conditions (e.g., acetic acid) can yield the methanamine backbone. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid. Reaction parameters such as temperature (50–55°C), stoichiometry of paraformaldehyde, and purification via solvent removal and recrystallization are critical for optimizing yield and purity .

Key Data:

  • Yield: Up to 91.6% under optimized conditions .
  • Purity: 93.5% (HPLC) after recrystallization .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Structural confirmation relies on:

  • 1H NMR: Peaks at δ 2.25–2.40 ppm (methyl groups), δ 3.84 ppm (CH2NH2), and aromatic protons (δ 7.04–8.10 ppm) .
  • IR Spectroscopy: Bands at ~2944 cm⁻¹ (C-H stretch) and ~1502 cm⁻¹ (imidazo ring vibrations) .
  • Mass Spectrometry: Exact mass (e.g., m/z 280.4 [M+H]+ for related derivatives) .
  • Elemental Analysis: Validates stoichiometry of the dihydrochloride salt.

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles. Avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage: Stable at room temperature in a dry, airtight container. Avoid strong oxidizers .
  • Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:
Key variables to optimize:

  • Temperature Control: Maintain 50–55°C during condensation to balance reaction rate and side-product formation .
  • Catalyst Selection: Acetic acid enhances protonation of intermediates, improving reaction efficiency .
  • Purification: Use silica gel chromatography or fractional crystallization to isolate high-purity product .
    Contradiction Analysis: Lower yields (e.g., 66.5% vs. 91.6%) may arise from incomplete removal of acetic acid or premature neutralization .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Troubleshooting NMR Peaks: Aromatic proton splitting patterns (e.g., dd or d) may vary due to solvent polarity or impurities. Compare with computational simulations (e.g., DFT) .
  • Mass Spec Anomalies: Isotopic patterns (e.g., Cl in dihydrochloride) must align with theoretical values. Use high-resolution MS (HRMS) for exact mass validation .
  • IR Band Shifts: Hydrate formation in hygroscopic samples may alter O-H/N-H stretches. Dry samples under vacuum before analysis .

Advanced: What pharmacological assays are suitable for studying this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Screen against phosphodiesterases (PDEs) using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis) .
  • Cellular Uptake: Radiolabel the compound (e.g., ³H/¹⁴C) to quantify permeability in Caco-2 monolayers.
  • In Vivo Studies: Dose-response curves in rodent models for neuropharmacological effects (e.g., anxiolytic or antipsychotic activity) .

Data Interpretation: Correlate IC50 values with structural analogs (e.g., SAR studies on methyl-substituted imidazo-pyridines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.